Estradiol sulfamate

Endometriosis Hormone Replacement Therapy Oral Prodrugs

Estradiol sulfamate is a clinically validated, long-acting steroid sulfatase inhibitor with a unique dual pharmacological profile not achievable with generic STS inhibitors or simple estradiol prodrugs. Erythrocyte sequestration delivers an ~18-day circulatory half-life and 100-fold oral estrogenic potency relative to estradiol while sparing hepatic effects. Clinically demonstrated 91% endometrial STS inhibition without altering systemic estradiol levels (Phase II). Ideal for endometriosis research, local estrogen biosynthesis studies, and as a reference standard for novel STS inhibitor development.

Molecular Formula C18H25NO4S
Molecular Weight 351.5 g/mol
CAS No. 172377-52-5
Cat. No. B1663204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol sulfamate
CAS172377-52-5
SynonymsE2MATE cpd
estradiol-3-O-sulfamate
Molecular FormulaC18H25NO4S
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
InChIInChI=1S/C18H25NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,20H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,17+,18+/m1/s1
InChIKeyYXYXCSOJKUAPJI-ZBRFXRBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol Sulfamate (CAS 172377-52-5): Key Compound Profile for STS Inhibition and Endometriosis Research Procurement


Estradiol sulfamate (CAS 172377-52-5), also known as E2MATE, J995, PGL-2001, or BLE-00084, is a synthetic steroidal compound developed as a steroid sulfatase (STS) inhibitor. It is a sulfamate ester of estradiol, originally designed as an oral prodrug of estradiol with improved pharmacokinetic properties [1]. The compound inhibits estrone sulfatase (ES), a key enzyme in estrogen biosynthesis, with an IC50 of 251 nM and a Ki of 133 nM in human placental microsomes [2]. Estradiol sulfamate is a small molecule with the molecular formula C18H25NO4S and a molecular weight of 351.46 g/mol, and it is under investigation for the treatment of endometriosis and other hormone-dependent conditions, having reached Phase II clinical trials [1].

Why Estradiol Sulfamate Cannot Be Substituted by Other STS Inhibitors or Estrogen Prodrugs in Scientific and Industrial Applications


Estradiol sulfamate possesses a unique dual pharmacological profile that distinguishes it from both its parent steroid estradiol and other STS inhibitors such as EMATE (estrone sulfamate). Unlike conventional estrogens, estradiol sulfamate undergoes extensive sequestration in erythrocytes during first-pass, achieving a prolonged circulation half-life of approximately 18 days [1]. This pharmacokinetic behavior results in a dissociation of systemic and hepatic estrogenic effects, with oral uterotropic activity in rats being approximately 100-fold greater than that of estradiol while hepatotropic activity is only marginally elevated [2]. Additionally, unlike the closely related EMATE—which is not an effective prodrug of estrogens—estradiol sulfamate is metabolically converted into EMATE and functions as a potent STS inhibitor in vivo, achieving up to 91% inhibition of endometrial STS activity in premenopausal women without affecting circulating estradiol levels [3]. These integrated properties of erythrocyte-based drug delivery, tissue-selective STS inhibition, and clinical validation in endometriosis cannot be replicated by generic STS inhibitors or simple estradiol prodrugs, making direct substitution scientifically unjustified.

Quantitative Differentiation of Estradiol Sulfamate: Comparative Evidence Against EMATE, Estradiol, and STX64


Oral Uterotropic Activity of Estradiol Sulfamate vs. Estradiol: 100-Fold Increase in Systemic Estrogenicity Without Proportional Hepatic Burden

Estradiol sulfamate (J995) exhibits approximately 100-fold higher oral uterotropic activity compared to estradiol in rats, while its hepatotropic activity is only marginally elevated [1]. This dissociation is achieved through erythrocyte sequestration and systemic hydrolysis, which releases the parent estrogen in peripheral tissues while bypassing first-pass hepatic extraction.

Endometriosis Hormone Replacement Therapy Oral Prodrugs

Hepatobiliary Safety Profile: Estradiol Sulfamate vs. Ethinylestradiol Demonstrates 10-Fold Reduced Cholestatic Effect

In a 7-day oral rat study comparing equimolar doses, estradiol sulfamate (J995) produced the highest systemic estrogenic activity among the three estrogens tested (J995 > ethinylestradiol (EE) > estradiol). However, impairment of bile flow and biliary glutathione excretion followed the order E < J995 < EE. Notably, a tenfold higher dose of J995 was required to induce the same degree of cholestatic effect as EE [1].

Hepatotoxicity Bile Flow Cholestasis

Clinical Endometrial STS Inhibition by Estradiol Sulfamate: 91% Suppression Without Systemic Estradiol Elevation

In a randomized, double-blind, placebo-controlled Phase I study, weekly oral administration of estradiol sulfamate (PGL2001) for 4 weeks reduced endometrial STS activity by 91% (±3%) in healthy premenopausal women. Notably, this profound local enzyme inhibition occurred without altering circulating estradiol levels, indicating tissue-selective antiestrogenic effects [1].

Endometriosis Clinical Trial Tissue-Selective Inhibition

Extended Pharmacokinetic Half-Life: Estradiol Sulfamate vs. Conventional Estrogens Enables Once-Weekly Dosing

Estradiol sulfamate exhibits an exceptionally long elimination half-life of 18 days in humans following oral administration [1]. This is achieved through extensive sequestration within erythrocytes (98% of circulating drug is erythrocyte-bound at Cmax), which creates a sustained-release depot and protects the compound from rapid hepatic clearance [2].

Pharmacokinetics Half-Life Drug Delivery

Evidence-Based Research and Industrial Applications for Estradiol Sulfamate (CAS 172377-52-5)


Clinical Development for Endometriosis: Phase II-Ready STS Inhibitor with Validated Human Target Engagement

Estradiol sulfamate has completed Phase II clinical trials for the treatment of symptomatic endometriosis (NCT01631981) [1]. The compound demonstrates 91% inhibition of endometrial STS activity without affecting circulating estradiol levels, providing a validated human pharmacodynamic marker [2]. This clinical-stage asset is suitable for further development as a non-hormonal, tissue-selective therapy for endometriosis, either as monotherapy or in combination with progestins such as norethindrone acetate, where synergistic effects have been observed [2].

Oral Prodrug Technology Platform: Erythrocyte-Based Drug Delivery for Improved Estrogen Pharmacokinetics

The sulfamate ester modification confers erythrocyte sequestration properties that bypass first-pass hepatic metabolism, achieving a 100-fold increase in oral estrogenic potency relative to estradiol while minimizing hepatic effects [1]. This platform technology can be applied to the design of other oral estrogen prodrugs with improved therapeutic indices, particularly for hormone replacement therapy where reduced hepatic side effects are clinically desirable [2].

Steroid Sulfatase Inhibition Research: Tool Compound for Investigating Estrogen-Dependent Pathologies

As a potent, orally active, and long-acting STS inhibitor (IC50 = 251 nM, Ki = 133 nM for estrone sulfatase), estradiol sulfamate serves as a valuable pharmacological tool for studying the role of local estrogen biosynthesis in hormone-dependent diseases, including breast cancer and endometriosis [1]. Its clinical validation in endometriosis and extensive preclinical characterization make it a reference standard for evaluating novel STS inhibitors and for elucidating STS-mediated pathways in estrogen-responsive tissues [2].

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